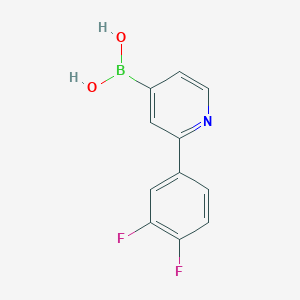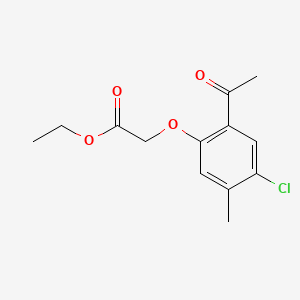
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. Compounds of this type are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure can impart unique reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with diols. For this specific compound, the synthesis might involve:
Starting Materials: 3-chloro-4-methoxy-2-methylphenylboronic acid and a suitable diol.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium and under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Reactors: Using continuous flow reactors to ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane compounds can undergo various types of reactions, including:
Oxidation: Conversion to boronic acids.
Reduction: Formation of boranes.
Substitution: Reactions with nucleophiles to replace the boron group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1,3,2-Dioxaborolane derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs.
Medicine: Investigated for their potential in cancer therapy due to the unique properties of boron.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action for 1,3,2-Dioxaborolane compounds often involves:
Molecular Targets: Interaction with enzymes or receptors that can bind boron-containing compounds.
Pathways Involved: Pathways related to cell signaling, enzyme inhibition, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,2-Dioxaborolane, 2-phenyl-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-
Comparison
- Reactivity : The presence of different substituents (e.g., chloro, methoxy) can significantly alter the reactivity and stability of the compound.
- Applications : While similar compounds may be used in organic synthesis, the specific substituents can make them more suitable for particular applications, such as drug development or material science.
Propriétés
Numéro CAS |
1799612-14-8 |
|---|---|
Formule moléculaire |
C14H20BClO3 |
Poids moléculaire |
282.57 g/mol |
Nom IUPAC |
2-(3-chloro-4-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO3/c1-9-10(7-8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Clé InChI |
MEXLUADDFRMBJD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)









![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
![[2-(Octan-2-yl)phenoxy]acetic acid](/img/structure/B14076819.png)

